(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzylidene group, a pyrazole ring, and a carbohydrazide moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction process. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methoxybenzylidene group to a benzyl group.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of certain enzymes and receptors, which could be useful in the treatment of diseases like cancer and diabetes.
Industry: It is used in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of proteases or kinases, which play crucial roles in cellular signaling and metabolism .
Comparison with Similar Compounds
(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
4-[(E)-(4-Methoxybenzylidene)amino]-N-(2-pyrimidinyl)benzenesulfonamide: This compound shares the methoxybenzylidene group but differs in its overall structure and applications.
3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one: Another compound with a methoxybenzylidene group, used in anti-dengue research.
1-(4-Methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one:
The uniqueness of (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-17(15-6-4-3-5-7-15)21-22-18(13)19(24)23-20-12-14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
XFFWHWDUDDYZHK-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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